molecular formula C12H19Cl2N3 B12707432 (3-(Dimethylamino)-2-(4-pyridyl)allylidene)dimethylammonium chloride monohydrochloride CAS No. 78448-41-6

(3-(Dimethylamino)-2-(4-pyridyl)allylidene)dimethylammonium chloride monohydrochloride

Cat. No.: B12707432
CAS No.: 78448-41-6
M. Wt: 276.20 g/mol
InChI Key: CHCQMZSLUCAICN-UHFFFAOYSA-M
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Description

(3-(Dimethylamino)-2-(4-pyridyl)allylidene)dimethylammonium chloride monohydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Dimethylamino)-2-(4-pyridyl)allylidene)dimethylammonium chloride monohydrochloride typically involves the reaction of 4-(Dimethylamino)pyridine with appropriate aldehydes or ketones under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reactant concentrations. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-(Dimethylamino)-2-(4-pyridyl)allylidene)dimethylammonium chloride monohydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(3-(Dimethylamino)-2-(4-pyridyl)allylidene)dimethylammonium chloride monohydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including acylation and esterification.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of (3-(Dimethylamino)-2-(4-pyridyl)allylidene)dimethylammonium chloride monohydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophilic catalyst, facilitating various chemical transformations by stabilizing transition states and lowering activation energies. Its molecular targets include enzymes and other biomolecules, where it can modulate their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)pyridine: A related compound with similar catalytic properties.

    N,N-Dimethylpyridin-4-amine: Another compound with comparable reactivity and applications.

Uniqueness

(3-(Dimethylamino)-2-(4-pyridyl)allylidene)dimethylammonium chloride monohydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a versatile catalyst in various organic transformations sets it apart from other similar compounds.

Properties

CAS No.

78448-41-6

Molecular Formula

C12H19Cl2N3

Molecular Weight

276.20 g/mol

IUPAC Name

[(E)-3-(dimethylamino)-2-pyridin-4-ylprop-2-enylidene]-dimethylazanium;chloride;hydrochloride

InChI

InChI=1S/C12H18N3.2ClH/c1-14(2)9-12(10-15(3)4)11-5-7-13-8-6-11;;/h5-10H,1-4H3;2*1H/q+1;;/p-1

InChI Key

CHCQMZSLUCAICN-UHFFFAOYSA-M

Isomeric SMILES

CN(C)/C=C(/C=[N+](C)C)\C1=CC=NC=C1.Cl.[Cl-]

Canonical SMILES

CN(C)C=C(C=[N+](C)C)C1=CC=NC=C1.Cl.[Cl-]

Origin of Product

United States

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